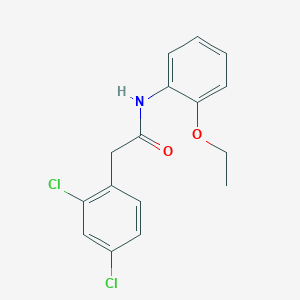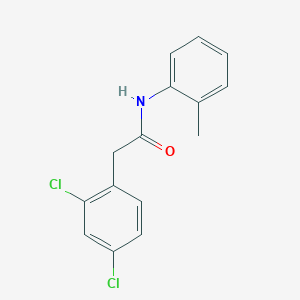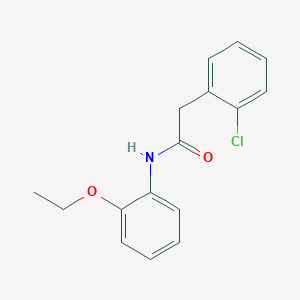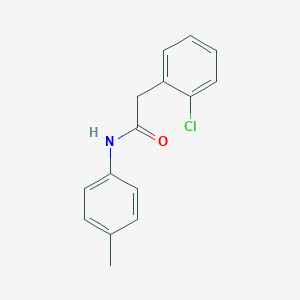
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide
概要
説明
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide, commonly known as BCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. BCF is a sulfonamide derivative that has been synthesized through a number of different methods, each with varying degrees of success.
作用機序
The mechanism of action of BCF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Specifically, BCF has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting the activity of this enzyme, BCF can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BCF has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. In addition, BCF has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of BCF is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. In addition, BCF has been shown to be effective at inhibiting the growth of a number of different cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of BCF in laboratory experiments, including the need for careful control over reaction conditions and the potential for toxicity at high concentrations.
将来の方向性
There are a number of future directions for the study of BCF, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of other diseases. In addition, further research is needed to fully understand the mechanism of action of BCF and to identify any potential side effects or toxicity associated with its use. Overall, BCF represents a promising area of research for the development of new drugs and the treatment of a variety of diseases.
科学的研究の応用
BCF has been the subject of numerous scientific studies that have investigated its potential applications in pharmaceutical research. One of the most promising applications of BCF is in the development of new drugs for the treatment of cancer. BCF has been shown to inhibit the growth of a number of different cancer cell lines, including breast, lung, and colon cancer cells. In addition, BCF has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide |
|---|---|
分子式 |
C19H13ClFNO3S |
分子量 |
389.8 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H13ClFNO3S/c20-14-9-10-18(17(11-14)19(23)13-5-2-1-3-6-13)22-26(24,25)16-8-4-7-15(21)12-16/h1-12,22H |
InChIキー |
FZTSNUXSMBLFQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














